

Application Notes and Protocols for Tilmicosin Phosphate Administration in Experimental Swine Studies

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Compound of Interest

Compound Name: Tilmicosin Phosphate

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment and prevention of respiratory diseases in swine and other livestock.[1] It is particularly effective against pathogens such as *Actinobacillus pleuropneumoniae*, *Pasteurella multocida*, *Mycoplasma hyopneumoniae*, and *Haemophilus parasuis*. [2][3][4] These notes provide detailed protocols for the administration of **tilmicosin phosphate** in experimental swine studies, covering efficacy, pharmacokinetics, and safety considerations.

!! IMPORTANT SAFETY WARNING !!

- FOR SWINE: ORAL USE ONLY. NOT FOR INJECTION. Injection of tilmicosin is fatal to swine.[2] The cardiovascular system is the primary target of toxicity.[2]
- FOR RESEARCHERS: Accidental human injection of tilmicosin has been associated with fatalities. Exercise extreme caution. In case of accidental self-injection, seek immediate medical attention.[2] Epinephrine has been shown to potentiate the lethality of tilmicosin in pigs and should be avoided in treatment.[2]

Administration Protocols and Dosage

Tilmicosin phosphate is typically administered to swine orally, either through medicated feed or drinking water.[5] For specific experimental purposes like pharmacokinetic studies, direct oral gavage may be used.

In-Feed Administration

- Indications: Primarily for the control and prevention of Swine Respiratory Disease (SRD).
- Dosage: 200 to 400 ppm (g/tonne or mg/kg) of tilmicosin in complete feed.[1][6][7]
 - A dose of 200-400 mg/kg in feed is equivalent to approximately 8-22 mg/kg of body weight per day, depending on feed intake.[1][8]
- Duration: Typically administered for 14 to 21 consecutive days.[4][6][7] For prophylactic studies, feeding of medicated feed often begins 7 days prior to an anticipated disease outbreak or experimental challenge.[3][6][7]

In-Water Administration (Aqueous Concentrate)

- Indications: For the control of SRD in groups where a disease outbreak has been diagnosed. [2]
- Dosage: 200 mg of tilmicosin per liter (200 ppm) of drinking water.[2][4]
- Duration: Administered for 5 consecutive days.[2][4]
- Preparation: The concentrate must be diluted before administration. Medicated water should be used within 24 hours of mixing. Avoid using rusty containers as they can affect product integrity.[2][4]
- Note: Monitor animals for signs of water refusal and dehydration, as decreased water consumption has been observed in some studies, particularly at higher concentrations.[2]

Oral Gavage Administration

- Indications: For precise dose administration in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
- Dosage: Doses ranging from 20 mg/kg to 60 mg/kg body weight have been used in experimental settings.[9][10][11]

- Procedure: Food should be withheld for 10-12 hours prior to administration to standardize absorption.^[9] The drug is administered directly into the stomach via a stomach tube.

Quantitative Data Summary

Table 1: Recommended Administration Protocols for Tilmicosin Phosphate in Swine

Administration Route	Dosage Concentration	Daily Body Weight Dose (Approx.)	Duration of Treatment	Primary Use Case	Citations
In-Feed	200 - 400 ppm (mg/kg) in feed	8 - 22 mg/kg/day	14 - 21 days	Control and prevention of SRD associated with A. pleuropneumoniae and P. multocida.	[1] [6] [7] [8]
In-Water	200 ppm (mg/L) in water	Not specified	5 days	Control of SRD associated with P. multocida, H. parasuis, and M. hyopneumoniae.	[2] [4]
Oral Gavage	Single dose	20 - 60 mg/kg	Single administration	Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.	[9] [10] [11]

Table 2: Pharmacokinetic Parameters of Tilmicosin in Swine After a Single Oral Administration

Dose (mg/kg BW)	Cmax (µg/mL)	Tmax (hours)	Elimination Half-Life (T _{1/2} β) (hours)	Study Population	Citations
20	1.19 ± 0.30	3.12 ± 0.50	25.26 ± 8.25	Healthy Swine	[9] [12]
40	2.03 ± 0.28	3.48 ± 0.77	20.69 ± 5.07	Healthy Swine	[9] [12]
40	1.77 ± 0.33	3.53 ± 0.66	39.85 ± 9.68	Healthy Swine	[10]
40	1.67 ± 0.28	3.67 ± 0.82	42.05 ± 9.36	H. parasuis Infected Swine	[10]

Cmax: Maximum serum concentration. Tmax: Time to reach maximum concentration. T_{1/2}β: Elimination half-life.

Detailed Experimental Protocols

Protocol: Efficacy Study for SRD Control (A. pleuropneumoniae Model)

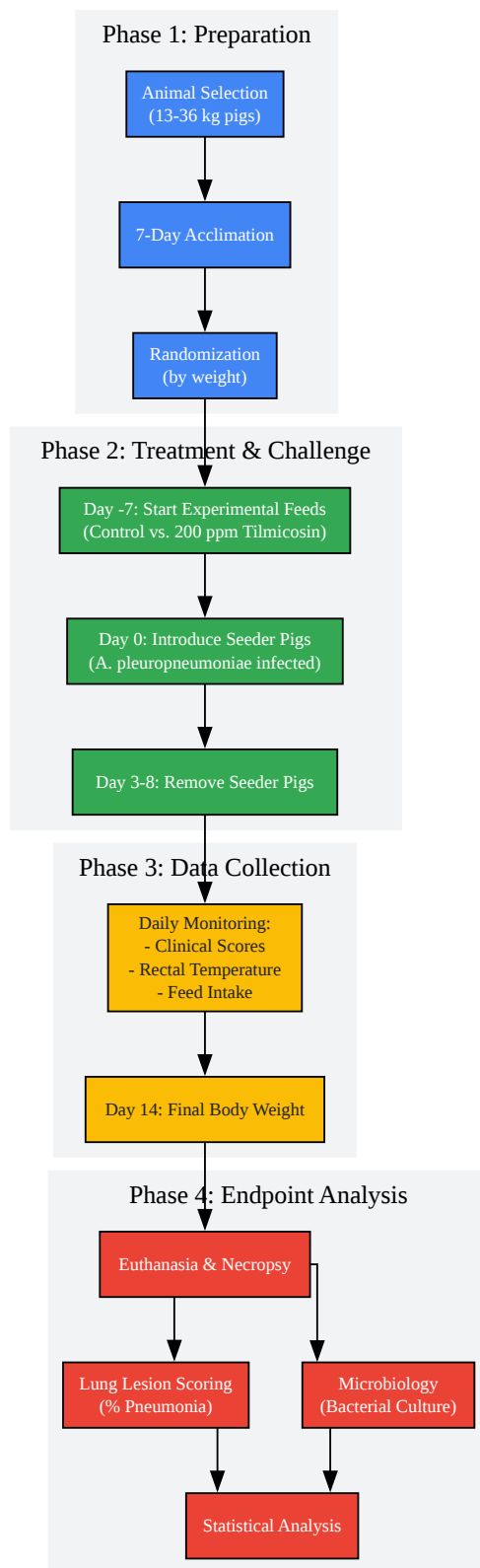
This protocol is designed to evaluate the efficacy of in-feed tilmicosin in controlling SRD using a seeder pig challenge model.[\[3\]](#)[\[6\]](#)

Methodology:

- Animal Selection: Use clinically normal male and female pigs, weighing between 13.6 and 36.3 kg.[\[6\]](#) House animals in pens that have been thoroughly cleaned and disinfected.
- Acclimation: Allow pigs a minimum of 7 days to acclimate to the facilities.

- Randomization: Assign pigs to treatment groups using a randomized complete block design, with initial weight as the blocking factor.[\[6\]](#)
- Treatment Groups:
 - Control Group: Receives non-medicated feed.
 - Treated Group: Receives feed medicated with tilmicosin (e.g., 200 ppm).[\[3\]](#)
- Medication Period: Provide experimental feeds ad libitum for a total of 21 days, starting 7 days before the introduction of seeder pigs.[\[3\]](#)[\[6\]](#)
- Challenge Model (Day 0):
 - Prepare "seeder" pigs by intranasally inoculating them with a known strain of *A. pleuropneumoniae*.
 - Introduce seeder pigs showing clinical signs of disease into each experimental pen.[\[3\]](#)
 - Remove seeder pigs after 3 to 8 days of contact.[\[6\]](#)
- Data Collection (Daily):
 - Clinical Scores: Record observations for attitude, respiration, and abdominal appearance (Scale: 0=normal to 3=severe).[\[2\]](#)
 - Rectal Temperature: Measure daily.
 - Body Weight: Measure at the start and end of the trial to calculate Average Daily Gain (ADG).[\[6\]](#)
- Endpoint Analysis (Day 14):
 - Euthanize all pigs and perform a complete necropsy.
 - Lung Lesion Scoring: Evaluate lungs visually and by weight to determine the percentage of pneumonic involvement.[\[3\]](#)[\[6\]](#)

- Microbiology: Collect lung tissue samples for bacterial culture to confirm the presence of *A. pleuropneumoniae*.^[6]



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Figure 1: Experimental workflow for an SRD efficacy study.

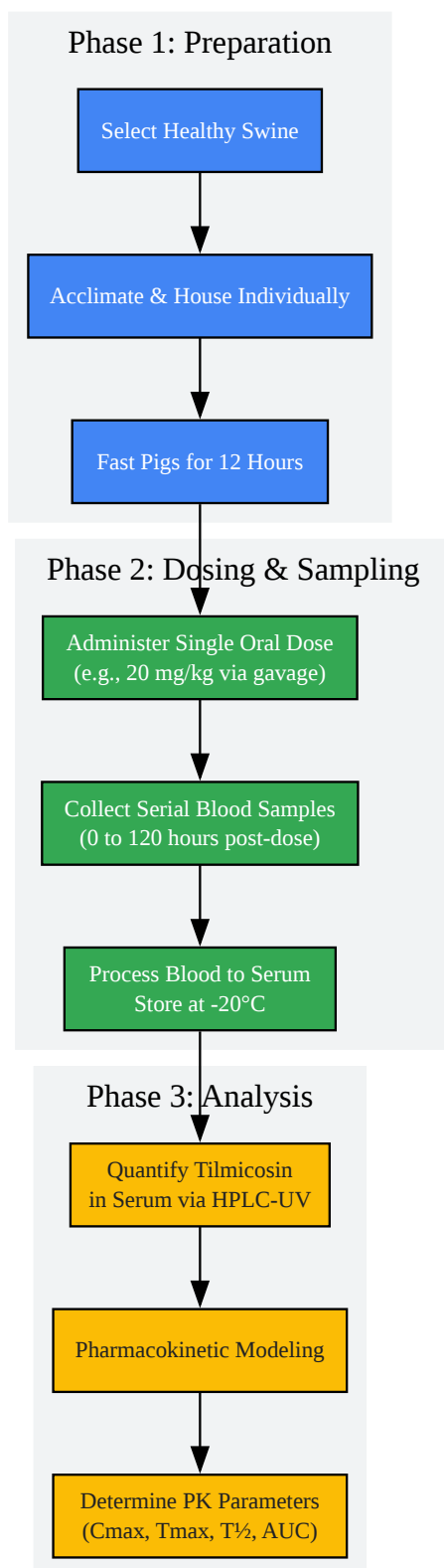
Protocol: Pharmacokinetic (PK) Study

This protocol describes the methodology for determining the pharmacokinetic profile of tilmicosin in swine serum after a single oral gavage administration.[9][12]

Methodology:

- **Animal Selection:** Use healthy, 12- to 15-week-old cross-bred swine (23-31 kg).[9] House animals in individual metabolism cages to allow for easy handling and sample collection.
- **Acclimation and Diet:** Acclimate pigs for at least 4 weeks and provide an antibacterial-free feed.[9]
- **Catheterization (Optional but Recommended):** Place a catheter in the jugular vein for serial blood sampling to minimize stress to the animal.
- **Fasting:** Withhold food for 10-12 hours prior to drug administration. Water remains available ad libitum.[9]
- **Drug Administration:** Administer a single dose of tilmicosin base or phosphate (e.g., 20 or 40 mg/kg) via oral gavage.[9][12]
- **Blood Sampling:**
 - Collect blood samples from the jugular vein.
 - **Sampling Schedule:** Immediately before administration (0 hours) and at 10, 20, 30 minutes, and 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[12]
- **Sample Processing:**
 - Allow blood to clot and centrifuge to separate serum.
 - Store serum samples at -20°C or below until analysis.

- Analytical Method:
 - Quantify tilmicodin concentrations in serum using a validated High-Performance Liquid Chromatography (HPLC) procedure with UV detection.[\[12\]](#) The limit of quantitation (LOQ) should be around 0.025 µg/mL.[\[9\]](#)
- Data Analysis:
 - Analyze the serum concentration-time data using compartmental or noncompartmental pharmacokinetic modeling software to determine parameters like C_{max}, T_{max}, AUC, and elimination half-life.[\[12\]](#)



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Figure 2: Workflow for a single-dose oral pharmacokinetic study.

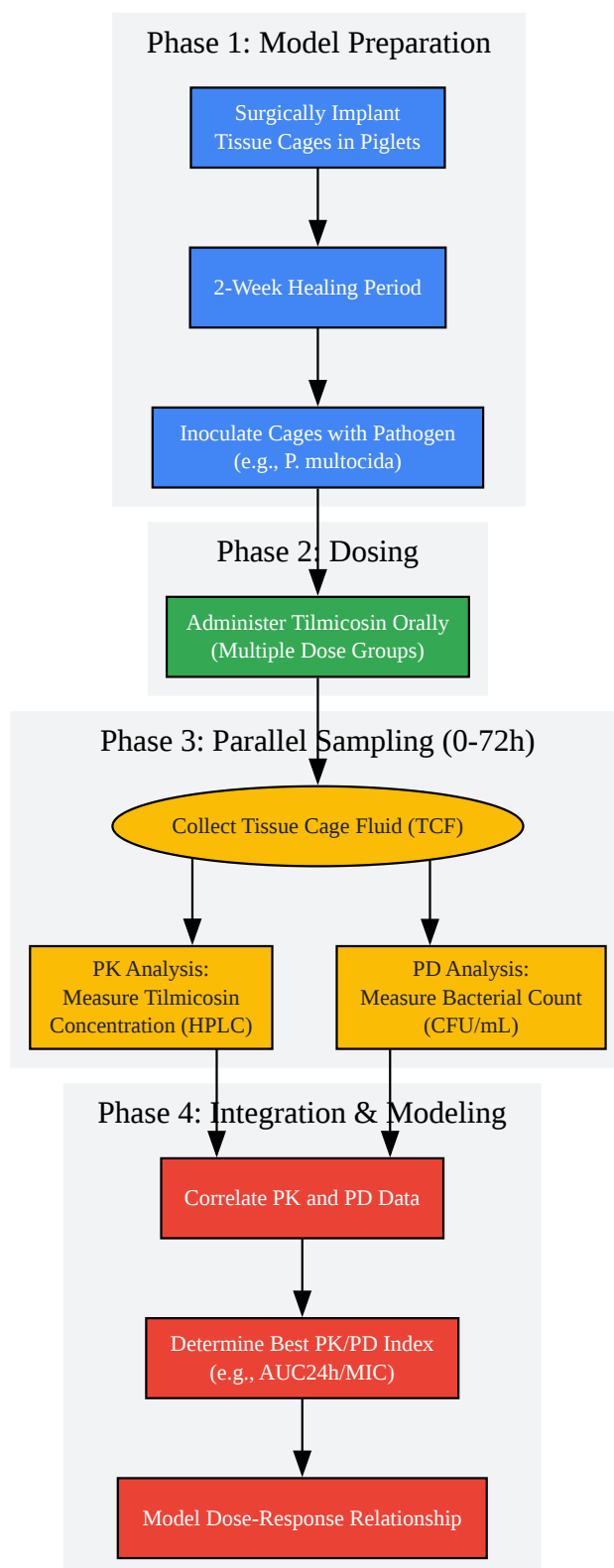
Protocol: PK/PD Integration Study (Tissue Cage Model)

This advanced protocol determines the relationship between drug exposure and antibacterial effect, identifying the PK/PD index (e.g., AUC_{24h}/MIC) that best predicts efficacy.[\[13\]](#)[\[14\]](#)

Methodology:

- Tissue Cage Implantation:
 - Surgically implant sterile tissue cages subcutaneously on the back of each piglet.
 - Allow a healing period of at least 2 weeks for the cages to become encapsulated and filled with transudate (Tissue Cage Fluid - TCF).
- Bacterial Challenge:
 - Inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., *P. multocida*).
 - Allow the infection to establish for several hours until bacterial counts reach a target concentration (e.g., 10^6 - 10^7 CFU/mL).
- Treatment Groups:
 - Control Group: Infected but untreated (receives normal saline).[\[11\]](#)
 - Treatment Groups: Administer tilmicosin orally once daily for 3 days at escalating doses (e.g., 30, 40, 50, 60 mg/kg).[\[11\]](#)
- Pharmacokinetic Sampling:
 - Collect TCF from the cages at specified time points (e.g., 1, 3, 6, 9, 12, 24, 48, 72 hours) after administration.[\[11\]](#)
 - Analyze TCF samples via HPLC to determine the tilmicosin concentration-time profile at the site of infection.
- Pharmacodynamic Sampling:

- Collect TCF at the same time points for bacterial quantification.
- Perform serial dilutions and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/mL).
- Data Analysis:
 - PK Analysis: Calculate PK parameters (AUC_{24h}, C_{max}) for each dose from the TCF concentration data.
 - PD Analysis: Plot time-kill curves showing the change in bacterial count over time for each dose.
 - PK/PD Integration: Correlate the antibacterial effect (change in log₁₀ CFU/mL) with different PK/PD indices (%T>MIC, C_{max}/MIC, AUC_{24h}/MIC). The index with the highest correlation coefficient (R^2) is considered the best predictor of efficacy.[13]
 - Use a sigmoid E_{max} model to calculate the magnitude of the PK/PD index required for bacteriostatic and bactericidal effects.[14]



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Figure 3: Workflow for a PK/PD integration study using a tissue cage model.

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